2-((1-(2-(Ethylthio)benzoyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(2-(Ethylthio)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound belonging to the class of piperidine derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have diverse biological and clinical applications .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological effects
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways due to their diverse biological and clinical applications
Result of Action
Piperidine derivatives are known to have diverse biological and clinical effects, which can vary depending on the specific derivative and its targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(Ethylthio)benzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound. For instance, Suzuki–Miyaura cross-coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that could be utilized in the synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-(Ethylthio)benzoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could yield a more saturated compound.
Scientific Research Applications
2-((1-(2-(Ethylthio)benzoyl)piperidin-4-yl)oxy)nicotinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: The compound could be investigated for its potential therapeutic effects, such as acting as an inhibitor for specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and nicotinonitrile derivatives. Examples include:
- 2-amino-4-(1-piperidine) pyridine derivatives
- 2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole
Uniqueness
What sets 2-((1-(2-(Ethylthio)benzoyl)piperidin-4-yl)oxy)nicotinonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[1-(2-ethylsulfanylbenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-2-26-18-8-4-3-7-17(18)20(24)23-12-9-16(10-13-23)25-19-15(14-21)6-5-11-22-19/h3-8,11,16H,2,9-10,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBGKPAWCCZCCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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